molecular formula C18H16N4O3S B11567104 2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11567104
M. Wt: 368.4 g/mol
InChI Key: PMWMRCBTNRJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a 1,2,4-oxadiazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2,5-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Sulfanylation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Benzimidazole synthesis: The final step involves the cyclization of the sulfanyl intermediate with o-phenylenediamine under acidic or basic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring and benzimidazole core could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and may exhibit similar biological activities.

    Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring are known for their diverse biological activities.

    Thioethers: Compounds with a sulfanyl group can undergo similar chemical reactions.

Uniqueness

What sets 2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole apart is the combination of these three functional groups in a single molecule

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N4O3S/c1-23-11-7-8-15(24-2)12(9-11)17-21-16(25-22-17)10-26-18-19-13-5-3-4-6-14(13)20-18/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

PMWMRCBTNRJDRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.